REACTION_CXSMILES
|
[CH2:1]([O:3][C:4](=[O:15])[CH2:5][O:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=1[CH2:13][CH3:14])[CH3:2].[Cl:16][S:17](O)(=[O:19])=[O:18]>C(Cl)(Cl)Cl>[CH2:1]([O:3][C:4](=[O:15])[CH2:5][O:6][C:7]1[CH:12]=[CH:11][C:10]([S:17]([Cl:16])(=[O:19])=[O:18])=[CH:9][C:8]=1[CH2:13][CH3:14])[CH3:2]
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Name
|
|
Quantity
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0 (± 1) mol
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Type
|
reactant
|
Smiles
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C(C)OC(COC1=C(C=CC=C1)CC)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OC(COC1=C(C=CC=C1)CC)=O
|
Name
|
|
Quantity
|
1.33 mL
|
Type
|
reactant
|
Smiles
|
ClS(=O)(=O)O
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CUSTOM
|
Details
|
The reaction mixture was quenched by the addition of ice
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Type
|
CUSTOM
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Details
|
the organic mixture separated
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(COC1=C(C=C(C=C1)S(=O)(=O)Cl)CC)=O
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |